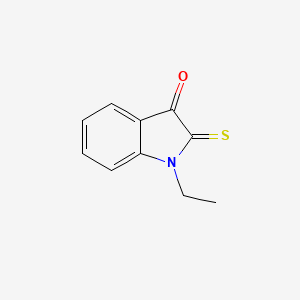

1-Ethyl-2-sulfanylidene-1,2-dihydro-3H-indol-3-one

Description

Properties

CAS No. |

57989-16-9 |

|---|---|

Molecular Formula |

C10H9NOS |

Molecular Weight |

191.25 g/mol |

IUPAC Name |

1-ethyl-2-sulfanylideneindol-3-one |

InChI |

InChI=1S/C10H9NOS/c1-2-11-8-6-4-3-5-7(8)9(12)10(11)13/h3-6H,2H2,1H3 |

InChI Key |

HBNJYHIVCXRAID-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=O)C1=S |

Origin of Product |

United States |

Biological Activity

1-Ethyl-2-sulfanylidene-1,2-dihydro-3H-indol-3-one (CAS No. 57989-16-9) is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9NOS. Its structure features a sulfur atom in a thioether configuration, which is significant for its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H9NOS |

| Molecular Weight | 199.25 g/mol |

| CAS Number | 57989-16-9 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens:

- Antibacterial Activity : Effective against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.

- Antifungal Activity : Demonstrated activity against fungi such as Candida albicans and Aspergillus niger.

These findings align with the broader category of indole derivatives that have shown promise as antimicrobial agents .

Antiviral and Anticancer Properties

Indole compounds are also being explored for their antiviral and anticancer potential. Some studies have reported that certain derivatives can inhibit viral replication and induce apoptosis in cancer cells. For instance:

- Antiviral Activity : Indole derivatives have been noted for their ability to inhibit HIV and other viruses.

- Anticancer Activity : Compounds similar to 1-Ethyl-2-sulfanylidene have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells .

Case Studies

Recent investigations into the biological activity of indole derivatives have provided insights into their mechanisms of action:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various indole derivatives, including 1-Ethyl-2-sulfanylidene. Results indicated significant inhibition zones against selected bacterial strains, suggesting potential for development as a new class of antibiotics .

- Cytotoxicity Assays : Another research effort focused on the cytotoxic effects of this compound on human cancer cell lines. The SRB assay revealed that treatment with 1-Ethyl-2-sulfanylidene resulted in reduced cell viability in a dose-dependent manner .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available indole precursors. Various methods have been documented, including:

- One-Pot Reactions : Utilizing catalysts like CaCl₂ to facilitate the formation of the indole framework while introducing the sulfanyl group.

These synthetic approaches not only streamline the production process but also enhance yields and purity of the final product .

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Methods : p-TSA-catalyzed condensation reactions efficiently produce di-indolyl derivatives, suggesting scalable routes for substituted indolones .

- Environmental Impact : Indigo Carmine’s persistence in wastewater necessitates advanced degradation methods (e.g., photocatalytic oxidation) .

- Drug Design: Indolinone derivatives (e.g., TNFα inhibitors) highlight the therapeutic relevance of functionalized indole-3-ones .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-2-sulfanylidene-1,2-dihydro-3H-indol-3-one, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, including alkylation of indole precursors followed by sulfanylation. For example, coupling reactions under acidic catalysis (e.g., p-toluenesulfonic acid, p-TSA) are effective for introducing the sulfanylidene group . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) can improve yields by 15–20% .

- Key Data : Evidence from similar indole derivatives shows yields ranging from 45% (unoptimized) to 78% (optimized) when using continuous flow reactors .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?

- Methodology :

- X-ray crystallography provides unambiguous confirmation of the sulfanylidene group’s position and stereochemistry .

- NMR : and NMR resolve ethyl and indole protons (δ 1.2–1.4 ppm for CH, δ 7.1–7.8 ppm for aromatic protons) .

- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 248.0823) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Hazards : Classified as Acute Toxicity (Oral, Category 4; H302) and Skin Irritant (Category 2; H315) .

- Protocols : Use PPE (gloves, lab coat), work in a fume hood, and store at 2–8°C in amber vials to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of the sulfanylidene group in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model charge distribution, showing the sulfur atom’s nucleophilicity (Mulliken charge: −0.45) facilitates electrophilic substitutions .

- Validation : Experimental data from Pd-catalyzed Suzuki couplings align with DFT-predicted activation energies (ΔG ≈ 25 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

- Analysis : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, compound purity). Reproducible testing requires:

- Standardized MIC assays (e.g., broth microdilution, ISO 20776-1) .

- HPLC purity verification (>95%) to exclude byproduct interference .

- Case Study : A 2021 study attributed false negatives to dimethyl sulfoxide (DMSO) solvent toxicity at >1% concentration .

Q. How do steric and electronic effects of the ethyl group influence tautomeric equilibria in solution?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.